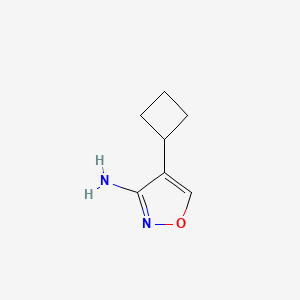![molecular formula C20H15N5 B2721635 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 685106-78-9](/img/structure/B2721635.png)
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazolopyrimidine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Coupling with Phenyl Group: The benzimidazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Pyrazolopyrimidine Ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the pyrazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core structure.
Pyrazolopyrimidine Derivatives: Compounds such as pyrazolopyrimidine-based kinase inhibitors are structurally related.
Uniqueness
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its combined structural features of benzimidazole and pyrazolopyrimidine, which may confer distinct pharmacological properties and applications .
特性
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-14-12-20-21-11-10-18(25(20)23-14)15-6-8-16(9-7-15)24-13-22-17-4-2-3-5-19(17)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXOJCZQAORDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)


![2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2721560.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)

![1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2721565.png)

![(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2721573.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2721575.png)
